6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC13511770
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO3 |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 6,8-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(4-6)9(12(15)16)5-10(14)13-11/h3-4,9H,5H2,1-2H3,(H,13,14)(H,15,16) |
| Standard InChI Key | TVFAWPVDLXAZCE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(CC(=O)N2)C(=O)O)C |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(CC(=O)N2)C(=O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid belongs to the tetrahydroquinoline class, featuring a partially saturated quinoline backbone modified with key functional groups. Table 1 summarizes its critical molecular descriptors:
Table 1: Molecular Identity of 6,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
| Property | Value |
|---|---|
| IUPAC Name | 6,8-dimethyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 219.24 g/mol |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(CC(=O)N2)C(=O)O)C |
| InChIKey | TVFAWPVDLXAZCE-UHFFFAOYSA-N |
The compound’s structure integrates a bicyclic system with a ketone at position 2 and a carboxylic acid at position 4, while methyl groups at positions 6 and 8 introduce steric and electronic modifications. These substituents likely influence its solubility, reactivity, and intermolecular interactions.
Synthesis and Manufacturing
Industrial-Scale Considerations
A patent describing the production of 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline (JP2000229944A) highlights the use of Lewis acids (e.g., AlCl) and homogenizing agents to improve yield and purity . While this method targets a hydroxylated analog, substituting the hydroxy group with methyl moieties could adapt the protocol for 6,8-dimethyl derivatives. Key reaction parameters include:
-
Solvent Systems: Chloroform or dichloromethane for halogenated intermediates.
-
Catalysts: Lewis acids (AlCl, FeCl) to facilitate electrophilic substitutions .
Physicochemical Properties
Solubility and Stability
The compound’s carboxylic acid group enhances water solubility compared to non-polar tetrahydroquinolines, though methyl substituents may reduce hydrophilicity. Predicted solubility values (Table 2) derive from computational models and analog data:
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 1.8 ± 0.3 |
| Water Solubility | 2.1 mg/mL (25°C) |
| Melting Point | 230–235°C (decomposes) |
| pKa (Carboxylic Acid) | 3.1 ± 0.2 |
Stability studies on similar compounds indicate susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres .
Research Gaps and Future Directions
Despite its promising scaffold, 6,8-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid remains underexplored. Critical research priorities include:
-
Synthetic Optimization: Developing scalable, high-yield routes with greener solvents.
-
Biological Screening: Evaluating antioxidant, antimicrobial, and anticancer activities in vitro.
-
Structure-Activity Relationships: Systematically modifying substituents to identify pharmacophores.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume